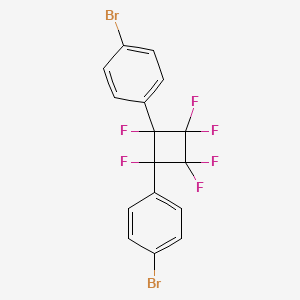
1,1'-(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(4-bromobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(4-bromobenzene) is a synthetic organic compound characterized by the presence of a hexafluorocyclobutane core flanked by two bromobenzene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(4-bromobenzene) typically involves the following steps:
Formation of Hexafluorocyclobutane Core: The hexafluorocyclobutane core can be synthesized through the reaction of tetrafluoroethylene with a suitable halogenating agent, such as chlorine or bromine, under controlled conditions.
Attachment of Bromobenzene Groups: The bromobenzene groups are introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate palladium catalysts and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality product output .
Chemical Reactions Analysis
Types of Reactions
1,1’-(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(4-bromobenzene) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
1,1’-(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(4-bromobenzene) has several scientific research applications:
Materials Science: It is used in the development of advanced materials, including polymers and composites, due to its unique structural properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is investigated for potential biological activities and interactions with biomolecules.
Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1,1’-(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(4-bromobenzene) involves its interaction with specific molecular targets and pathways The hexafluorocyclobutane core provides stability and rigidity, while the bromobenzene groups can participate in various chemical interactions
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloro-1,2,3,3,4,4-Hexafluorocyclobutane: Similar in structure but with chlorine atoms instead of bromine.
4,4’-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bisaniline: Contains a hexafluoropropane core with aniline groups.
4,4’-(Hexafluoroisopropylidene)dibenzoic acid: Features a hexafluoroisopropylidene core with benzoic acid groups.
Uniqueness
1,1’-(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(4-bromobenzene) is unique due to its combination of a hexafluorocyclobutane core and bromobenzene groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.
Properties
CAS No. |
918409-60-6 |
|---|---|
Molecular Formula |
C16H8Br2F6 |
Molecular Weight |
474.03 g/mol |
IUPAC Name |
1-bromo-4-[2-(4-bromophenyl)-1,2,3,3,4,4-hexafluorocyclobutyl]benzene |
InChI |
InChI=1S/C16H8Br2F6/c17-11-5-1-9(2-6-11)13(19)14(20,16(23,24)15(13,21)22)10-3-7-12(18)8-4-10/h1-8H |
InChI Key |
PTHWBGWGLNJPEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2(C(C(C2(F)F)(F)F)(C3=CC=C(C=C3)Br)F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















